5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid
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Overview
Description
5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of diazaadamantane derivatives, which are known for their stability and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazaadamantane core: This is achieved through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.
Introduction of functional groups: The ethyl and hydroxy groups are introduced through alkylation and hydroxylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Aryl halides, Nucleophiles
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which 5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaadamantane derivatives: These compounds share the diazaadamantane core but differ in the functional groups attached.
Adamantane derivatives: These compounds have a similar cage-like structure but lack the nitrogen atoms present in diazaadamantane derivatives.
Uniqueness
5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H24N2O3/c1-4-13-6-15-8-14(5-2,10(13)17)9-16(7-13)12(15,3)11(18)19/h10,17H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
AVWGHYWCAATDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CC |
Origin of Product |
United States |
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